(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile
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Overview
Description
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile typically involves the reaction of 4-methoxybenzaldehyde with chloroacetonitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde reacts with the nitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile: This compound has similar structural features but with additional methoxy groups, which may alter its chemical and biological properties.
(E)-3-(4-Methoxyphenyl)acrylonitrile: The E isomer of the compound, which has different spatial arrangement and potentially different reactivity and applications.
Uniqueness
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is unique due to the presence of the chloro group, which imparts distinct reactivity and potential for further functionalization. Its specific configuration (Z isomer) also contributes to its unique properties compared to other isomers and derivatives .
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
(E)-3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3/b10-6+ |
InChI Key |
PRZFNAAMKVRGRG-UXBLZVDNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\C#N)/Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC#N)Cl |
Origin of Product |
United States |
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